Disoxaril

Übersicht

Beschreibung

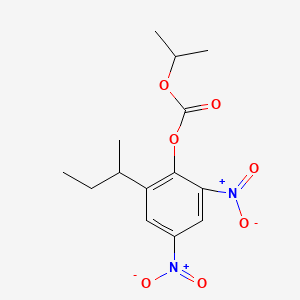

Disoxaril is an antiviral compound known for its efficacy against picornaviruses, including enteroviruses and rhinoviruses. It is an isoxazole heterocyclic compound and a member of the antiviral series commonly referred to as WIN compounds. This compound inhibits enterovirus replication by binding to the hydrophobic pocket within the VP1 coat protein, thus stabilizing the virion and blocking its uncoating .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of disoxaril involves several steps, starting with the condensation of 2,6-dimethyl-4-bromophenol with pentyne chloride in the presence of potassium carbonate and potassium iodide in N-methylpyrrolidone-2. This reaction yields 5-bromo-1,3-dimethyl-2-(4-pentynyloxy)benzene. The subsequent condensation with methylacetaldoxime results in 3-methylisoxazole derivatives. The final step involves reacting these derivatives with different benzeneboronic acids using tetrakis(triphenylphosphine)-palladium (0) as a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure high yield and purity. The use of specialized glassware and safety protocols is essential due to the potential hazards associated with the reagents and reaction conditions .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Disoxaril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des this compound-Moleküls verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Isoxazolring und der Phenoxygruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile unter kontrollierten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können bei der Oxidation beispielsweise hydroxylierte Derivate entstehen, während die Substitution zu verschiedenen substituierten Isoxazolverbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Disoxaril hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von antiviralen Mechanismen und die Entwicklung neuer antiviraler Wirkstoffe verwendet.

Biologie: Wird in der Forschung zur Virusreplikation und Entwicklung von arzneimittelresistenten Virusstämmen eingesetzt.

Medizin: Wird wegen seines potenziellen therapeutischen Einsatzes bei der Behandlung von Virusinfektionen untersucht, insbesondere von denen, die durch Enteroviren und Rhinoviren verursacht werden.

Industrie: Wird bei der Entwicklung von antiviralen Beschichtungen und Materialien für medizinische Geräte eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine antivirale Wirkung, indem es an die hydrophobe Tasche innerhalb des VP1-Kapsidproteins von Enteroviren bindet. Diese Bindung stabilisiert das Virion und verhindert sein Entmanteln, wodurch die Virusreplikation gehemmt wird. Zu den molekularen Zielstrukturen gehören bestimmte Aminosäurereste innerhalb des VP1-Proteins, und der Weg beinhaltet die Blockierung der frühen Stadien der Virusreplikation .

Ähnliche Verbindungen:

Pleconaril: Eine weitere antivirale Verbindung mit einem ähnlichen Wirkmechanismus, die auf das VP1-Protein von Picornaviren abzielt.

Arildone: Ein antiviraler Wirkstoff, der ebenfalls das Entmanteln von Viren durch Bindung an die virale Kapsel hemmt.

Enviroxime: Eine Verbindung, die die Virusreplikation hemmt, indem sie auf die virale RNA-Synthese abzielt.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Bindungsaffinität für das VP1-Protein und seiner Fähigkeit, das Virion zu stabilisieren, wodurch es gegen eine breite Palette von Enteroviren und Rhinoviren hochwirksam ist. Seine strukturellen Merkmale, wie der Isoxazolring und die Phenoxygruppe, tragen zu seinen besonderen antiviralen Eigenschaften bei .

Wirkmechanismus

Disoxaril exerts its antiviral effects by binding to the hydrophobic pocket within the VP1 coat protein of enteroviruses. This binding stabilizes the virion and prevents its uncoating, thereby inhibiting viral replication. The molecular targets include specific amino acid residues within the VP1 protein, and the pathway involves blocking the early stages of viral replication .

Vergleich Mit ähnlichen Verbindungen

Pleconaril: Another antiviral compound with a similar mechanism of action, targeting the VP1 protein of picornaviruses.

Arildone: An antiviral agent that also inhibits viral uncoating by binding to the viral capsid.

Enviroxime: A compound that inhibits viral replication by targeting viral RNA synthesis.

Uniqueness of Disoxaril: this compound is unique due to its specific binding affinity for the VP1 protein and its ability to stabilize the virion, making it highly effective against a broad range of enteroviruses and rhinoviruses. Its structural features, such as the isoxazole ring and the phenoxy group, contribute to its distinct antiviral properties .

Eigenschaften

CAS-Nummer |

87495-31-6 |

|---|---|

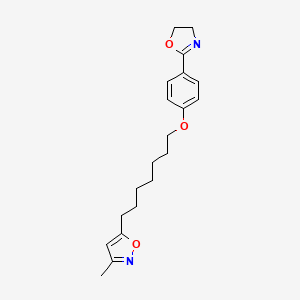

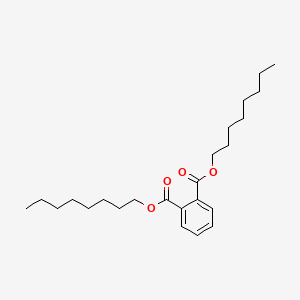

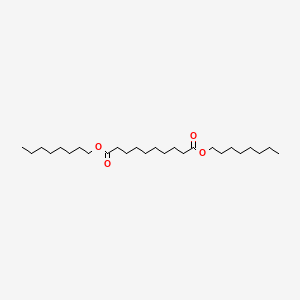

Molekularformel |

C20H26N2O3 |

Molekulargewicht |

342.4 g/mol |

IUPAC-Name |

5-[7-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C20H26N2O3/c1-16-15-19(25-22-16)7-5-3-2-4-6-13-23-18-10-8-17(9-11-18)20-21-12-14-24-20/h8-11,15H,2-7,12-14H2,1H3 |

InChI-Schlüssel |

FKLJPTJMIBLJAV-UHFFFAOYSA-N |

SMILES |

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |

Kanonische SMILES |

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |

Aussehen |

Solid powder |

| 87495-31-6 | |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

WIN-51711; WIN51711; WIN 51711; WIN-51,711; WIN51,711; WIN 51,711; BRN-3626820; BRN 3626820; BRN3626820; Disoxaril |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1670709.png)